molecular formula C12H8O4 B14355402 (3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid CAS No. 91024-52-1

(3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid

Katalognummer: B14355402
CAS-Nummer: 91024-52-1
Molekulargewicht: 216.19 g/mol
InChI-Schlüssel: HWNSAKZGECFWFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid is a chemical compound with a unique structure that includes a furan ring, a phenyl group, and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid typically involves the reaction of 5-phenylfuran-2(3H)-one with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often require a catalyst, such as sulfuric acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3-Oxo-5-phenylfuran-2(3H)-ylidene)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    (3-Oxo-5-phenylfuran-2(3H)-ylidene)butyric acid: Contains a butyric acid moiety.

Uniqueness

(3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and phenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

91024-52-1

Molekularformel

C12H8O4

Molekulargewicht

216.19 g/mol

IUPAC-Name

2-(3-oxo-5-phenylfuran-2-ylidene)acetic acid

InChI

InChI=1S/C12H8O4/c13-9-6-10(8-4-2-1-3-5-8)16-11(9)7-12(14)15/h1-7H,(H,14,15)

InChI-Schlüssel

HWNSAKZGECFWFO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=O)C(=CC(=O)O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.